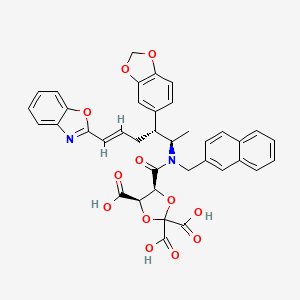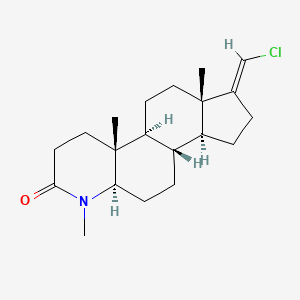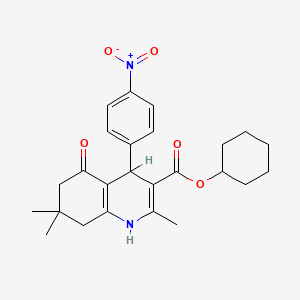
FLI-06
Overview
Description
FLI-06 is a dihydropyridine compound known for its role as a Notch pathway inhibitor. It has an effective concentration (EC50) of 2.5 micromolar. The Notch signaling pathway is crucial in cell-fate decisions, and its aberrant activity can lead to cancer and other developmental disorders .
Preparation Methods
FLI-06 is synthesized through a series of chemical reactions involving dihydropyridine derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) or ethanol for use in research .
Chemical Reactions Analysis
FLI-06 undergoes various chemical reactions, primarily focusing on its role as a Notch pathway inhibitor. It disrupts the Golgi apparatus and inhibits general secretion before exit from the endoplasmic reticulum. This action is distinct from other compounds like brefeldin A and golgicide A . The compound does not undergo typical oxidation, reduction, or substitution reactions in its primary mode of action.
Scientific Research Applications
FLI-06 has several scientific research applications:
Mechanism of Action
FLI-06 acts at an early stage in the secretory pathway, disrupting the Golgi apparatus and inhibiting general secretion before exit from the endoplasmic reticulum. It suppresses both the mRNA and protein expression of Notch receptor and Notch targeted genes. This inhibition leads to decreased cell proliferation, blocked cell cycle arrest, and induced apoptosis .
Comparison with Similar Compounds
FLI-06 is unique in its ability to disrupt the Golgi apparatus and inhibit general secretion at a step before exit from the endoplasmic reticulum. Similar compounds include:
Brefeldin A: Disrupts the Golgi apparatus but acts at a different stage compared to this compound.
Golgicide A: Another Golgi-disrupting compound with a distinct mechanism of action.
This compound stands out due to its early-stage action in the secretory pathway and its specific inhibition of the Notch signaling pathway.
Properties
IUPAC Name |
cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-15-21(24(29)32-18-7-5-4-6-8-18)22(16-9-11-17(12-10-16)27(30)31)23-19(26-15)13-25(2,3)14-20(23)28/h9-12,18,22,26H,4-8,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWVFYHSSOWZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



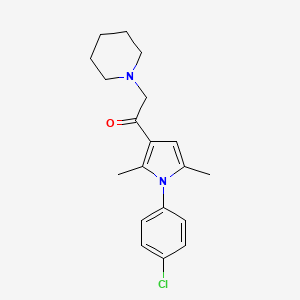
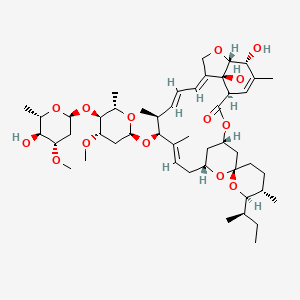
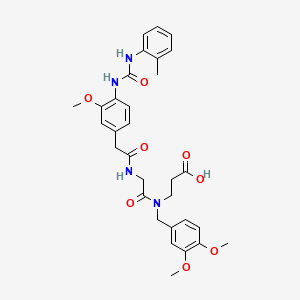


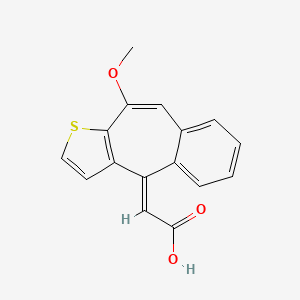
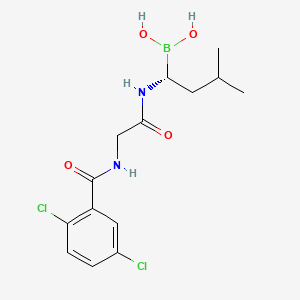

![(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid](/img/structure/B1672705.png)

